molecular formula C22H22N2O5S B2360469 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 896313-29-4

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2360469
CAS No.: 896313-29-4
M. Wt: 426.49
InChI Key: IRUGXSLUUXNGHP-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) linker. The molecule comprises two distinct substituents:

  • Left side: A 2-(benzenesulfonyl)-2-(furan-2-yl)ethyl group, combining a benzenesulfonyl moiety (electron-withdrawing) with a furan ring (aromatic heterocycle).
  • Right side: A 4-methylbenzyl (p-tolylmethyl) group, providing hydrophobic character.

The compound’s design emphasizes hydrogen-bonding capability (via the ethanediamide group) and steric bulk from the sulfonyl and aryl groups, which may influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-16-9-11-17(12-10-16)14-23-21(25)22(26)24-15-20(19-8-5-13-29-19)30(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUGXSLUUXNGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves several synthetic routes. One common method includes the reaction of 2-furyl and phenylsulfonyl ethyl intermediates with 4-methylbenzyl ethanediamide under specific reaction conditions. Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide serves as a building block in the synthesis of more complex molecules. Its structure allows for further derivatization, enabling the creation of novel compounds with tailored properties.

Biology

In biological research, this compound can function as a probe or ligand in biochemical assays. Its ability to selectively bind to specific biomolecules makes it valuable for studying molecular interactions and pathways.

Medicine

The compound has potential therapeutic applications, particularly as an inhibitor or modulator of biological pathways. Its structural features suggest that it may interact with enzymes or receptors involved in various diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique properties can enhance material performance in various applications, including electronics and pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of related sulfonamide compounds, demonstrating that modifications similar to those in this compound could enhance activity against α-glucosidase and acetylcholinesterase. This suggests potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

Case Study 2: Material Development

Research on the use of this compound in polymer synthesis revealed that its incorporation into polymer matrices improved mechanical properties and thermal stability. This finding highlights its industrial relevance in developing high-performance materials .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesEnhances synthetic pathways
BiologyProbe in biochemical assaysSelective binding to biomolecules
MedicinePotential drug candidateInhibitory effects on specific enzymes
IndustryAdvanced material developmentImproved properties in polymer matrices

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)ethyl]-N′-(2-Methoxybenzyl)ethanediamide (CAS RN: 877816-43-8)

Structural Similarities :

  • Shares the ethanediamide core and furan-2-yl group.
  • Contains a sulfonyl group attached to a substituted phenyl ring.

Key Differences :

Feature Target Compound Compound
Sulfonyl substituent Benzenesulfonyl (no substituent) 4-Chlorobenzenesulfonyl (Cl)
Benzyl substituent 4-Methylbenzyl (CH₃) 2-Methoxybenzyl (OCH₃)
Electronic effects Electron-neutral (C₆H₅) Electron-withdrawing (Cl)
Solubility Likely lower due to CH₃ Enhanced by OCH₃ (polar group)

Implications :

  • The 4-chloro group in the compound may increase metabolic stability compared to the unsubstituted benzenesulfonyl group in the target compound.
  • The 2-methoxybenzyl group could improve aqueous solubility relative to 4-methylbenzyl, impacting bioavailability .
Ranitidine-Related Compounds ()

Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, share structural motifs with the target compound:

  • Furan ring: Present in both, but ranitidine derivatives feature a dimethylaminomethyl substituent on the furan.
  • Linker groups : Ranitidine uses a sulfanyl (S–) group and nitroacetamide, whereas the target compound employs a sulfonyl (SO₂) group and ethanediamide.

Functional Comparison :

Feature Target Compound Ranitidine Derivatives
Sulfur group Sulfonyl (SO₂, polar) Sulfanyl (S–, less polar)
Linker Ethanediamide (hydrogen bonding) Nitroacetamide (electron-deficient)
Pharmacological role Unknown (hypothetical enzyme inhibitor) H₂ receptor antagonist

Design Insights :

  • The sulfonyl group in the target compound may enhance binding to polar protein pockets compared to sulfanyl-containing ranitidine analogs.
  • Ethanediamide’s hydrogen-bonding capacity could mimic peptide backbones, suggesting applications in protease inhibition .
General Comparison with Sulfonamide Derivatives

Compounds like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () highlight divergent synthetic strategies:

  • Functional groups : The target compound uses ethanediamide for rigidity, while prioritizes azide groups for click chemistry applications.
  • Synthetic routes : Tosyl intermediates () are common in sulfonamide synthesis, suggesting the target compound could be synthesized via similar substitution reactions .

Data Tables

Table 1: Structural and Electronic Comparison
Compound Sulfonyl Group Aryl Substituent Molecular Weight (g/mol)* Hydrogen-Bond Donors/Acceptors
Target Compound Benzenesulfonyl 4-Methylbenzyl ~450 (estimated) 4 (2 donors, 2 acceptors)
Compound 4-Chlorobenzenesulfonyl 2-Methoxybenzyl ~484 (CAS RN provided) 5 (2 donors, 3 acceptors)
Ranitidine Derivative Sulfanyl Dimethylaminomethyl ~315 (estimated) 3 (1 donor, 2 acceptors)

*Calculated based on molecular formula.

Table 2: Functional Group Impact
Group Target Compound Compound Ranitidine Analogs
Sulfonyl/Sulfanyl Enhances polarity Enhances stability Reduces polarity
Aryl substituent Hydrophobic (CH₃) Polar (OCH₃) Basic (N(CH₃)₂)
Linker Rigid (ethanediamide) Flexible (methoxybenzyl) Flexible (nitroacetamide)

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) on the sulfonyl aryl ring may improve metabolic stability compared to unsubstituted analogs .
  • Solubility : Polar substituents (e.g., OCH₃ in ) could enhance aqueous solubility, critical for drug development .

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide, also referred to by its CAS number 896323-32-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C20_{20}H21_{21}N2_{2}O5_{5}S2_{2}
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 896323-32-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Initial studies suggest effectiveness against various pathogens, which may be attributed to its sulfonamide and furan moieties.
  • Anticancer Activity : Preliminary data indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which could translate to similar effects in eukaryotic systems.
  • Receptor Modulation : Interaction with various receptors involved in inflammation and cell proliferation could explain its anti-inflammatory and anticancer properties.

Anticancer Activity

A study evaluated the cytotoxicity of the compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results showed a dose-dependent inhibition of cell proliferation, with IC50_{50} values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 15 µg/mL and 30 µg/mL, respectively.

Anti-inflammatory Effects

In vivo studies using murine models of inflammation indicated that the compound reduced edema and inflammatory cytokine levels (TNF-alpha and IL-6). These findings suggest that it may have therapeutic potential for treating inflammatory diseases.

Data Table

Activity TypeModel/SystemResultReference
AnticancerMDA-MB-231 Cell LineIC50_{50}: 10–30 µM
AntimicrobialStaphylococcus aureusMIC: 15 µg/mL
Anti-inflammatoryMurine Inflammation ModelReduced TNF-alpha, IL-6 levels

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